1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyrido[1,2-a]benzimidazole core structure
Mechanism of Action
Target of Action
Compounds containing benzimidazole and piperidine moieties have been known to interact with various biological targets .
Mode of Action
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Piperidine derivatives have also been associated with various biological activities .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of chromonecarbonitrile with 2-aminobenzimidazole, followed by cycloaddition to form the pyrido[1,2-a]benzimidazole structure . The reaction conditions often involve heating in ethanol under reflux for a specific duration to achieve a good yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:
1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole: Known for its antiviral properties.
Nitroazolo-[5,1-c][1,2,4]triazines: A family of antiviral compounds with a different core structure but similar biological activity. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Biological Activity
1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a trifluoromethyl group attached to a pyrido-benzimidazole framework. Such structural characteristics are often associated with enhanced biological activity and specificity towards certain biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For example, compounds with similar structures have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a critical role in glucose metabolism and insulin regulation .
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Antidiabetic Activity : Similar compounds have demonstrated efficacy in managing type 2 diabetes mellitus by inhibiting DPP-4, thus increasing levels of incretin hormones .
- Antipsychotic Properties : Some derivatives have been linked to antipsychotic effects, potentially offering therapeutic benefits for conditions such as schizophrenia .
- Neuroprotective Effects : The compound may also have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
In Vitro Studies
In vitro assays have shown that this compound can significantly inhibit the activity of target enzymes. For instance, studies indicate that similar compounds effectively reduced the activity of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. In one study, administration of related piperidine derivatives resulted in improved glycemic control in diabetic mice, suggesting that this class of compounds could be beneficial for managing blood sugar levels .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4/c19-18(20,21)13-10-16(24-8-4-1-5-9-24)25-15-7-3-2-6-14(15)23-17(25)12(13)11-22/h2-3,6-7,10H,1,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPWDTJRYQAUED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.